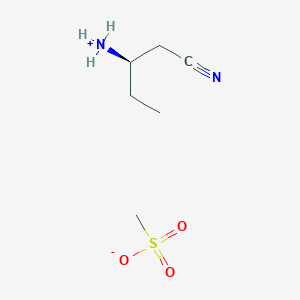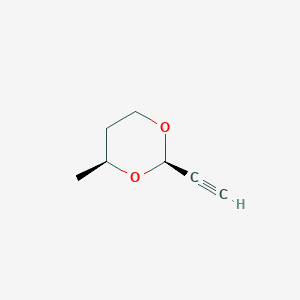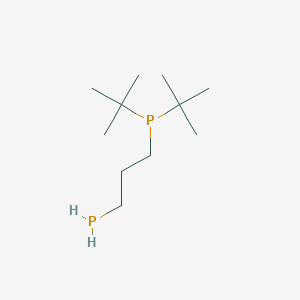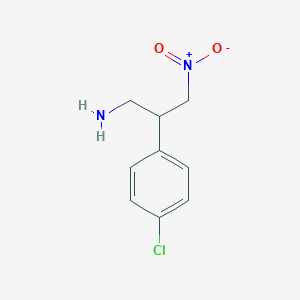
2-(4-Chlorophenyl)-3-nitropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-nitropropan-1-amine, also known as 4-Chloroamphetamine (4-CA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both medicinal and recreational purposes. 4-CA has been found to have potential therapeutic benefits in treating certain medical conditions.
Mechanism Of Action
The mechanism of action of 4-CA involves the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. 4-CA works by increasing the release of these neurotransmitters, which can have a positive effect on mood and appetite.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-CA include increased release of serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood, increased energy, and decreased appetite. However, 4-CA can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
One advantage of using 4-CA in lab experiments is its ability to increase the release of neurotransmitters in the brain. This can be useful in studying the effects of these neurotransmitters on various physiological functions. However, 4-CA can also have negative effects on the cardiovascular system, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-CA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating depression and other mood disorders. Further research is needed to fully understand the therapeutic potential of 4-CA and its effects on the body.
Synthesis Methods
The synthesis of 4-CA involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the amine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Scientific Research Applications
4-CA has been studied for its potential therapeutic benefits in treating certain medical conditions such as depression and obesity. It has been found to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and appetite. 4-CA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
149172-64-5 |
|---|---|
Product Name |
2-(4-Chlorophenyl)-3-nitropropan-1-amine |
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-nitropropan-1-amine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2 |
InChI Key |
UCHLASNXBCEDCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
synonyms |
3-amino-2-(4-chlorophenyl)nitropropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
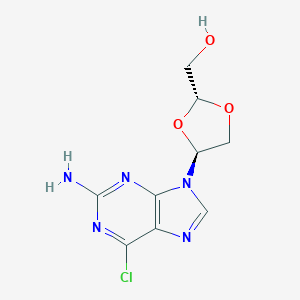

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)


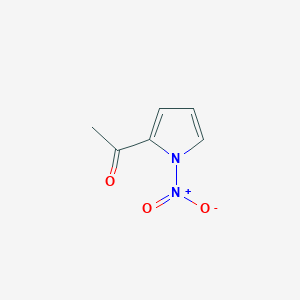

![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
